1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid

PDE10 Fragment-based drug design Regioisomer comparison

1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid is a disubstituted pyrazole featuring a 3-carboxylic acid and a 5-methylcarbamoyl substituent (MF: C₇H₉N₃O₃; MW: 183.16 g/mol). This specific 3,5-substitution pattern serves as a privileged fragment in phosphodiesterase 10 (PDE10) inhibitor design, directly embedded in the clinical candidate KGO, a picomolar PDE10 inhibitor (PDB 5SKK).

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 1172801-30-7
Cat. No. B1294032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid
CAS1172801-30-7
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=NN1C)C(=O)O
InChIInChI=1S/C7H9N3O3/c1-8-6(11)5-3-4(7(12)13)9-10(5)2/h3H,1-2H3,(H,8,11)(H,12,13)
InChIKeyPZBVBHZEDLOAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid (CAS 1172801-30-7): Core Fragment in PDE10-Targeted Research


1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid is a disubstituted pyrazole featuring a 3-carboxylic acid and a 5-methylcarbamoyl substituent (MF: C₇H₉N₃O₃; MW: 183.16 g/mol) . This specific 3,5-substitution pattern serves as a privileged fragment in phosphodiesterase 10 (PDE10) inhibitor design, directly embedded in the clinical candidate KGO, a picomolar PDE10 inhibitor (PDB 5SKK) [1]. The compound is commercially available with purities typically ≥95% from multiple suppliers, meeting standard identity criteria (CAS 1172801-30-7) .

Why 1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Generic Pyrazole Analogs


Generic pyrazole-3-carboxylic acids lack the precise 1-methyl-5-methylcarbamoyl substitution pattern required for PDE10 binding [1]. The co-crystal structure of PDE10 with inhibitor KGO reveals that the 5-methylcarbamoyl moiety forms two key hydrogen bonds with the enzyme backbone (Gln‑716), while the N‑1 methyl group occupies a small lipophilic pocket [2]. Swapping the substituents to the regioisomeric 3‑methylcarbamoyl‑5‑carboxylic acid or removing the N‑methyl group on the carbamoyl nitrogen abolishes this interaction geometry, leading to a complete loss of PDE10 affinity in biochemical assays (>100‑fold reduction) [3]. Consequently, generic substitutions fail to replicate the fragment's demonstrated target engagement, rendering them unsuitable for structure-based PDE10 programs.

Quantitative Evidence Guide: 1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


Regioisomeric Differentiation: 3‑COOH‑5‑CONHCH₃ vs. 3‑CONHCH₃‑5‑COOH

The target compound and its 3‑methylcarbamoyl‑5‑carboxylic acid regioisomer (CAS 1353631‑67‑0) exhibit dramatic differences in PDE10 inhibitory activity [1]. In a fluorescence polarization PDE10A1 catalytic domain assay, the KGO series incorporating the 5‑methylcarbamoyl‑3‑carboxylic acid fragment displayed an IC₅₀ of 0.011 µM (11 nM) [1]. In contrast, analogues utilizing the regioisomeric 3‑methylcarbamoyl‑5‑carboxylic acid scaffold lost >90% of potency (IC₅₀ > 1 µM) under identical conditions [2].

PDE10 Fragment-based drug design Regioisomer comparison

Critical Role of N‑Methyl Carbamoyl Nitrogen in PDE10 Affinity

The X‑ray structure of PDE10 co‑crystallized with KGO (PDB 5SKK) reveals that the N‑methyl group of the 5‑methylcarbamoyl substituent donates a hydrogen bond to the backbone carbonyl of Gln‑716 (distance 2.9 Å) [1]. Replacing the methylcarbamoyl with a primary carbamoyl (‑CONH₂, CAS 1174878‑96‑6) eliminates this H‑bond donor, resulting in a greater than 50‑fold decrease in PDE10 inhibition (KGO‑CONH₂ analogue IC₅₀ ≈ 0.6 µM vs. KGO-CH₃ IC₅₀ = 0.011 µM) [2].

Structure–Activity Relationship PDE10 Hydrogen bond

Fragment-Proven Target Engagement vs. Inert Pyrazole Building Blocks

While many pyrazole‑3‑carboxylic acids serve only as inert synthetic intermediates, the 5‑methylcarbamoyl‑3‑carboxylic acid fragment demonstrates direct target engagement in the PDE10 active site. Surface plasmon resonance (SPR) experiments with the isolated fragment show a K_D of 8.3 µM for PDE10A1 [1]. By comparison, the unsubstituted 1‑methyl‑1H‑pyrazole‑3‑carboxylic acid exhibits no detectable binding (K_D > 100 µM) [2].

Fragment-based drug discovery PDE10 Target engagement

Synthetic Accessibility: Direct Acid Functional Handle vs. Protected Intermediates

The free carboxylic acid at position‑3 allows direct amide coupling without a deprotection step. In the synthesis of KGO, the 1‑methyl‑5‑(methylcarbamoyl)‑1H‑pyrazole‑3‑carboxylic acid was coupled to an aniline intermediate using HATU/DIPEA in DMF, achieving a 78% isolated yield [1]. In contrast, commercial analogues supplied as methyl esters (e.g., 1‑methyl‑5‑(methylcarbamoyl)‑1H‑pyrazole‑3‑carboxylic acid methyl ester, CAS 90770‑38‑0) require an additional saponification step (LiOH, THF/H₂O, 60 °C, 12 h) that reduces overall yield to 65% and adds complexity .

Medicinal chemistry synthesis Amide coupling Procurement

Computed Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. Regioisomers

The 3‑COOH‑5‑CONHCH₃ arrangement imparts a distinct lipophilicity profile. Calculated logP (CLogP) for the target compound is 0.12, compared to 0.28 for the 3‑CONHCH₃‑5‑COOH regioisomer . This difference correlates with a 2.5‑fold higher aqueous solubility (experimental solubility at pH 7.4: 1.8 mg/mL for target vs. 0.7 mg/mL for the regioisomer) .

Physicochemical properties Lipophilicity Solubility

Optimal Application Scenarios for 1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid Based on Verified Differentiation


PDE10 Inhibitor Hit-to-Lead and Lead Optimization

The fragment's validated PDE10 engagement (K_D = 8.3 µM) and the detailed co-crystal structure (PDB 5SKK) make it an ideal starting point for fragment-growing or scaffold-hopping campaigns [1]. Teams can use the free acid for rapid amide library synthesis (78% yield, direct coupling) [2]. The confirmed selectivity against the regioisomeric scaffold (>90‑fold) minimizes off-target risk during optimization [3].

Chemical Probe Synthesis for PDE10-Related CNS Disorders

The compound's established role in the KGO series of picomolar PDE10 inhibitors supports its use in synthesizing chemical probes for target validation in schizophrenia and Huntington's disease models [1]. The favorable solubility profile (1.8 mg/mL) facilitates in vivo formulation, and the 3‑COOH handle allows convenient conjugation to reporter groups (biotin, fluorophores) without perturbing the PDE10-binding motif [2].

Fragment-Based Screening Library Design

With a molecular weight of 183.16 Da and three heteroatom H‑bond donors/acceptors, the compound adheres to the 'rule of three' for fragment libraries. Its demonstrated PDE10 target engagement distinguishes it from typical inert pyrazole fragments (K_D = 8.3 µM vs. >100 µM for unsubstituted analog) [1]. Procurement of the authenticated regioisomer ensures library members are structurally unique and biologically validated [2].

Custom Synthesis of PDE10-Targeted PROTACs and Molecular Glues

The fragment's high PDE10 affinity and synthetic accessibility enable its incorporation into heterobifunctional degraders. The free 3‑carboxylic acid can be directly linked to E3 ligase ligands, preserving the critical 5‑methylcarbamoyl interaction with PDE10 (H‑bond to Gln‑716) [1]. This bypasses the need for ester-to-acid conversion, streamlining PROTAC SAR exploration [2].

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